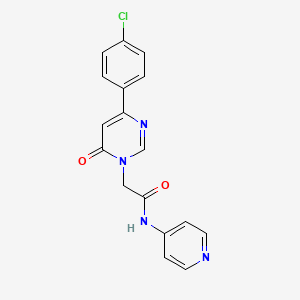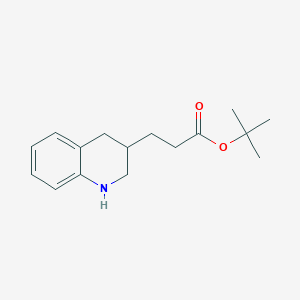
5-formyl-N-methyl-N-(2-methylcyclohexyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-formyl-N-methyl-N-(2-methylcyclohexyl)-1H-pyrrole-2-carboxamide is a synthetic compound that belongs to the pyrrole class of organic compounds. It has gained significant attention in the field of pharmacology due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 5-formyl-N-methyl-N-(2-methylcyclohexyl)-1H-pyrrole-2-carboxamide is not yet fully understood. However, it is believed to exert its therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-formyl-N-methyl-N-(2-methylcyclohexyl)-1H-pyrrole-2-carboxamide have been studied extensively. It has been shown to decrease the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the production of prostaglandin E2 (PGE2), which is a key mediator of inflammation and pain. Additionally, it has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-formyl-N-methyl-N-(2-methylcyclohexyl)-1H-pyrrole-2-carboxamide is its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as antitumor activity. However, one of the limitations for lab experiments is the lack of understanding of its mechanism of action. Additionally, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research of 5-formyl-N-methyl-N-(2-methylcyclohexyl)-1H-pyrrole-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for drug development.
Synthesis Methods
The synthesis of 5-formyl-N-methyl-N-(2-methylcyclohexyl)-1H-pyrrole-2-carboxamide involves the reaction of 2-methylcyclohexanone with methylamine, followed by the addition of formyl chloride and pyrrole-2-carboxylic acid. The resulting product is then purified through recrystallization to obtain a white crystalline solid.
Scientific Research Applications
The potential therapeutic properties of 5-formyl-N-methyl-N-(2-methylcyclohexyl)-1H-pyrrole-2-carboxamide have been investigated in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been found to possess antitumor activity against various cancer cell lines.
properties
IUPAC Name |
5-formyl-N-methyl-N-(2-methylcyclohexyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-5-3-4-6-13(10)16(2)14(18)12-8-7-11(9-17)15-12/h7-10,13,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERVMWIDMSTHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CC=C(N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-formyl-N-methyl-N-(2-methylcyclohexyl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2523208.png)


![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2523214.png)
![8-((3-Chlorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2523215.png)


![N-[(2-Bromophenyl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2523219.png)
![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide](/img/structure/B2523221.png)
![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2523222.png)
![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B2523223.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2523228.png)